molecular formula C24H20FNO4 B12464908 2-(4-Fluorophenyl)-2-oxoethyl 4-(diphenylamino)-4-oxobutanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-(diphenylamino)-4-oxobutanoate

Cat. No.: B12464908
M. Wt: 405.4 g/mol
InChI Key: RBBOSJGQRLCXOI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 3-(diphenylcarbamoyl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, an oxoethyl group, and a diphenylcarbamoyl propanoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(diphenylcarbamoyl)propanoate typically involves multiple steps, starting with the preparation of the fluorophenyl and diphenylcarbamoyl intermediates. One common method involves the condensation of ethyl acetoacetate with 4,4′-difluoro chalcone . The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 3-(diphenylcarbamoyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 3-(diphenylcarbamoyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-2-oxoethyl 3-(diphenylcarbamoyl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-fluorophenyl)-2-oxoethyl 3-(diphenylcarbamoyl)propanoate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-oxo-4-(N-phenylanilino)butanoate

InChI

InChI=1S/C24H20FNO4/c25-19-13-11-18(12-14-19)22(27)17-30-24(29)16-15-23(28)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H,15-17H2

InChI Key

RBBOSJGQRLCXOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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